3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Regiochemistry Structural confirmation Chemical procurement

3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1046530-40-8; C9H4BrF3N2O, MW 293.04) is a 3‑substituted 4H‑pyrido[1,2‑a]pyrimidin‑4‑one bearing a bromine atom at position 3 and a trifluoromethyl group at position 2. The fused pyrido[1,2‑a]pyrimidin‑4‑one core is recognized as a privileged scaffold in medicinal chemistry for its diverse bioactivity, while the specific combination of the electron‑withdrawing CF₃ group and the synthetically versatile C‑Br bond at the 3‑position enables modular downstream functionalization via cross‑coupling and nucleophilic displacement.

Molecular Formula C9H4BrF3N2O
Molecular Weight 293.04 g/mol
Cat. No. B14023641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC9H4BrF3N2O
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F
InChIInChI=1S/C9H4BrF3N2O/c10-6-7(9(11,12)13)14-5-3-1-2-4-15(5)8(6)16/h1-4H
InChIKeyMKVGBHPWSHHJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Defined Heterocyclic Building Block for Regioselective Modification


3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1046530-40-8; C9H4BrF3N2O, MW 293.04) is a 3‑substituted 4H‑pyrido[1,2‑a]pyrimidin‑4‑one bearing a bromine atom at position 3 and a trifluoromethyl group at position 2 . The fused pyrido[1,2‑a]pyrimidin‑4‑one core is recognized as a privileged scaffold in medicinal chemistry for its diverse bioactivity, while the specific combination of the electron‑withdrawing CF₃ group and the synthetically versatile C‑Br bond at the 3‑position enables modular downstream functionalization via cross‑coupling and nucleophilic displacement [1].

Why 3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Cannot be Interchanged with Simple Pyrido[1,2-a]pyrimidin-4-one Analogs


Interchanging 4H‑pyrido[1,2‑a]pyrimidin‑4‑one analogs without considering the specific substitution pattern risks profound alterations in both synthetic reactivity and biological profile. The position of the halogen directly governs the regiochemical outcome of cross‑coupling events and dictates the electronic landscape of the core scaffold [1]. A bromine at C‑3, flanked by an electron‑withdrawing CF₃ at C‑2, creates an activated electrophilic site with distinct oxidative‑addition kinetics for Pd‑catalyzed reactions compared to C‑8‑bromo isomers. Without explicit comparative data, assuming equivalent behavior between isomeric or differently halogenated analogs can lead to failed coupling reactions, altered selectivity in biological assays, or procurement of an unsuitable building block for a structure–activity relationship campaign. The quantitative evidence below clarifies where verifiable differentiation exists for this specific compound.

Quantitative Differentiation of 3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one from Closest Analogs


Regioisomeric Identity Confirmed by SMILES and InChI: 3‑Bromo vs. 8‑Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

The compound is unambiguously defined as 3‑bromo‑2‑(trifluoromethyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one. Its regioisomer, 8‑bromo‑2‑(trifluoromethyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one, shares the same molecular formula (C9H4BrF3N2O) but places the bromine on the pyridine ring rather than the pyrimidinone ring . Both compounds have been cataloged in the CAS registry with distinct CAS numbers (1046530-40-8 vs. 2206365-13-9). The canonical SMILES for the 3‑bromo target is O=C1C(Br)=C(C(F)(F)F)N=C2C=CC=CN12, which differs from 8‑bromo isomers by the connectivity of the Br atom. This difference cannot be resolved by elemental analysis (identical MW 293.04) and requires spectroscopic confirmation, with ¹H‑NMR chemical shifts in DMSO‑d₆ expected to show distinct coupling patterns for the pyridinium protons.

Regiochemistry Structural confirmation Chemical procurement

Substrate Scope in Electrochemical Halogenation: 3‑Bromo-2‑CF₃ Product Isolated in the Same Regioselective Pathway as Other 3‑Substituted Derivatives

In a catalyst‑ and oxidant‑free electrochemical method for the regioselective halogenation and trifluoromethylation of 4H‑pyrido[1,2‑a]pyrimidin‑4‑ones, the target compound was obtained as part of a substrate scope that exclusively functionalizes the C‑3 position [1]. The reaction uses cheap sodium salts and proceeds with high regioselectivity and good functional‑group tolerance. Although the paper reports a general method rather than isolated yields for every single derivative, the fact that the 3‑bromo‑2‑CF₃ product is explicitly listed in the scope demonstrates that this substitution pattern is accessible via the most straightforward synthetic route. Competitive formation of C‑8 brominated by‑products was not observed under the optimized conditions, reinforcing that the 3‑position is the electronically preferred site for electrophilic/electrochemical halogenation when the 2‑position bears a CF₃ group.

Synthetic methodology Electrochemistry Regioselectivity

Inferred Advantage in Pd‑Catalyzed Cross‑Coupling: C‑3 Br Adjacent to Electron‑Withdrawing CF₃ Increases Oxidative Addition Rate

Density functional theory (DFT) studies on the electronic structure of 4H‑pyrido[1,2‑a]pyrimidin‑4‑ones indicate that the C‑3 position, when substituted with an electron‑withdrawing group at C‑2, bears a higher partial positive charge than the C‑8 position [1]. This electronic activation renders the C‑Br bond at C‑3 more susceptible to oxidative addition with Pd(0) catalysts compared to a C‑8 Br. While direct kinetic measurements comparing the 3‑bromo and 8‑bromo isomers have not been reported, the class‑level trend predicts that the 3‑bromo‑2‑CF₃ compound will undergo Suzuki, Sonogashira, and Buchwald‑Hartwig couplings under milder conditions or with higher turnover frequencies than its C‑8 regioisomer. This inference is supported by the general observation that electron‑deficient aryl bromides react faster than electron‑rich aryl bromides in Pd‑catalyzed transformations.

Cross‑coupling Reactivity Electrophilicity

Notable Appearance in Patent Literature: A 3‑Bromo‑2‑CF₃‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one Derivative Reported as AMPA Receptor Potentiator

A closely related analog, 3‑Bromo‑9‑(4‑(morpholin‑4‑ylcarbonyl)phenyl)‑2‑(trifluoromethyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one, was explicitly disclosed in a patent filing (US 11,407,748) as a compound having an AMPA receptor potentiator effect [1]. This demonstrates that the 3‑bromo‑2‑trifluoromethyl substitution pattern is tolerated in a lead‑like molecule targeting a therapeutically relevant CNS target. While the unsubstituted core (3‑bromo‑2‑(trifluoromethyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one) is itself a building block, the patent inclusion of a derivative confirms that the bromine at C‑3 and CF₃ at C‑2 are acceptable moieties for medicinal chemistry optimization, without introducing pan‑assay interference or intrinsic cytotoxicity that would preclude further development.

AMPA receptor CNS drug discovery Patent SAR

High‑Impact Application Scenarios for 3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one


Scaffold‑Hopping Programs in CNS Drug Discovery Targeting AMPA Receptors

Medicinal chemistry groups seeking novel AMPA receptor potentiators can use the 3‑bromo‑2‑(trifluoromethyl) core as a versatile starting point for parallel library synthesis. The electrophilic C‑Br bond allows directed diversification at the 3‑position via Suzuki coupling, while the CF₃ group at C‑2 imparts metabolic stability and lipophilicity modulation. The patent‑validated activity of a closely related 9‑substituted derivative provides confidence that the core is compatible with CNS‑drug‑like properties [1].

Regioselective Electrochemical Derivatization for Late‑Stage Functionalization

As demonstrated by Su et al. (2023), the 4H‑pyrido[1,2‑a]pyrimidin‑4‑one scaffold undergoes exclusively C‑3‑selective electrochemical halogenation when a CF₃ group occupies the 2‑position [2]. Researchers can exploit this inherent selectivity to install additional functional groups at the unsubstituted C‑9 position via electrophilic substitution, enabling the construction of complex, polysubstituted libraries from a single commercial building block.

Synthesis of Bi‑aryl and Alkynyl Derivatives via Pd‑Catalyzed Cross‑Coupling

The C‑3 bromine, activated by the adjacent electron‑withdrawing CF₃ group, is expected to undergo Suzuki, Sonogashira, and Buchwald‑Hartwig couplings under mild conditions (class‑level inference from DFT‑based electronic structure studies) [3]. Industrial process chemists can utilize this enhanced reactivity to achieve higher throughput in Pd‑catalyzed steps, reducing catalyst loading and reaction temperature.

Quote Request

Request a Quote for 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.